Pidotimod Methyl Ester

説明

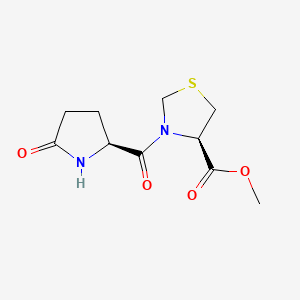

Structure

3D Structure

特性

IUPAC Name |

methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACSPTMJWBYYNZ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the High-Throughput Quantification of Pidotimod Methyl Ester in Human Plasma

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Pidotimod Methyl Ester in human plasma. Pidotimod, a synthetic dipeptide immunomodulator, is utilized in the prevention of recurrent respiratory infections.[1][2] Its methyl ester is a key intermediate in certain synthetic routes and a potential metabolite.[3] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[4][5][6][7]

Introduction

Pidotimod, chemically known as (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid, is an immunostimulatory agent that enhances both innate and adaptive immune responses.[1][2] It is prescribed for the prevention of recurrent respiratory infections in both pediatric and adult populations.[2] The therapeutic efficacy of Pidotimod is linked to its ability to stimulate dendritic cells, enhance T-cell differentiation, and promote phagocytosis.[8]

Pidotimod Methyl Ester, (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic Acid Methyl Ester, is a crucial intermediate in the synthesis of Pidotimod.[3] Given its structural relationship to the parent drug, it is a potential metabolite and its quantification in biological matrices is of significant interest for comprehensive pharmacokinetic and metabolic profiling. HPLC-MS/MS offers the high selectivity and sensitivity required for the accurate measurement of drug and metabolite levels in complex biological fluids like plasma.[9][10] This document provides a detailed protocol for the quantification of Pidotimod Methyl Ester, based on established methods for Pidotimod analysis.[9][11][12]

Experimental

Materials and Reagents

-

Pidotimod Methyl Ester reference standard (≥98% purity)

-

Pidotimod-d4 Methyl Ester (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system was used.

Chromatographic Conditions

The chromatographic separation was optimized to achieve a short run time and symmetrical peak shape for both the analyte and the internal standard.

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

| Parameter | Pidotimod Methyl Ester | Pidotimod-d4 Methyl Ester (IS) |

| Precursor Ion (m/z) | 259.1 | 263.1 |

| Product Ion (m/z) | 134.0 | 138.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 15 | 15 |

| Declustering Potential (V) | 60 | 60 |

Causality behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of the methyl ester, promoting retention and separation from polar matrix components. A gradient elution with acetonitrile and water containing formic acid is a standard approach in reversed-phase chromatography that provides good peak shapes and efficient ionization in positive ESI mode. The MRM transitions are predicted based on the fragmentation pattern of Pidotimod, where the product ion at m/z 134.0 corresponds to the thiazolidine ring fragment. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the method.[11]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Pidotimod Methyl Ester and Pidotimod-d4 Methyl Ester (IS) in methanol.

-

Working Standard Solutions: Serially dilute the Pidotimod Methyl Ester stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample clean-up.[13][14]

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate the plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Self-Validating System: The inclusion of an internal standard in the precipitation solvent ensures that any variability during the protein precipitation, centrifugation, and transfer steps is accounted for. The performance of the QC samples, which are prepared and analyzed alongside the unknown samples, provides a continuous check on the accuracy and precision of the method during routine analysis.

Caption: Workflow for plasma sample preparation.

Method Validation

The bioanalytical method was validated in accordance with the ICH M10 guideline.[15][16][17]

Specificity and Selectivity

The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Pidotimod Methyl Ester and the IS.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low QC (3 ng/mL) | ≤ 5.8 | ≤ 6.5 | -3.2 to 4.5 | -4.1 to 3.9 |

| Mid QC (300 ng/mL) | ≤ 4.2 | ≤ 5.1 | -2.1 to 3.8 | -3.5 to 2.7 |

| High QC (800 ng/mL) | ≤ 3.9 | ≤ 4.8 | -1.9 to 2.5 | -2.8 to 1.9 |

Acceptance Criteria: For accuracy, the mean value should be within 15% of the nominal value (20% at LLOQ). For precision, the relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).[4][5]

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. No significant matrix effect was observed, and the recovery was consistent and reproducible across all QC levels.

Stability

The stability of Pidotimod Methyl Ester was assessed under various conditions to ensure the integrity of the samples during handling and storage.

| Stability Condition | Duration | Result |

| Bench-top | 8 hours at room temperature | Stable |

| Freeze-thaw | 3 cycles | Stable |

| Long-term | 30 days at -80 °C | Stable |

| Autosampler | 24 hours at 4 °C | Stable |

Application

This validated HPLC-MS/MS method was successfully applied to a pharmacokinetic study of Pidotimod Methyl Ester in healthy human volunteers. The method demonstrated sufficient sensitivity and robustness for the accurate determination of Pidotimod Methyl Ester concentrations in human plasma.

Caption: Overall analytical workflow.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Pidotimod Methyl Ester in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method can be a valuable tool for pharmacokinetic and metabolism studies of Pidotimod and its related compounds.

References

-

Biomedical and Pharmacology Journal. (2024, February 9). Stress Testing of Pidotimod by LC and LC-MS/MS. [Link]

-

PubMed. (2016, June 15). A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies. [Link]

-

PubMed. (2009, August 15). High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study. [Link]

-

European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

-

Food and Drug Administration (FDA). (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ResearchGate. (2023, October 5). Isolation and Characterization of Novel Degradation Product of Pidotimod. [Link]

-

Chinese Journal of Clinical Pharmacology and Therapeutics. (2026, January 27). Determination of Pidotimod in Human Serum by HPLC-MS/MS. [Link]

-

Journal of Research in Medical and Dental Science. (2025, September 1). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON. [Link]

-

European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. [Link]

-

Therapeutic Goods Administration (TGA). (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

-

PMC. Pidotimod: In-depth review of current evidence. [Link]

-

ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

- Google Patents. (2005, December 31). CN102167727A - Synthesis method of pidotimod.

-

HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResearchGate. (2025, August 8). Quantitative Determination of Pidotimod in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application to a Bioequivalence Study. [Link]

-

Frontiers. (2019, October 3). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study. [Link]

-

SlideShare. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

- Google Patents. (2013, March 6).

-

International Council for Harmonisation (ICH). (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013, August 21). formulation and in vitro evaluation of pidotimod dispersible tablets. [Link]

-

Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]

-

Biotage. (2025, December 6). Bioanalytical sample preparation. [Link]

-

MDPI. (2020, June 5). Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder. [Link]

-

International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

-

Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

Sources

- 1. mjhid.org [mjhid.org]

- 2. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]

- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Frontiers | The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study [frontiersin.org]

- 9. High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Pidotimod in Human Serum by HPLC-MS/MS [manu41.magtech.com.cn]

- 11. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. consultations.tga.gov.au [consultations.tga.gov.au]

- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

Application Note: Solubilization and Experimental Formulation of Pidotimod Methyl Ester

Executive Summary & Chemical Rationale

Pidotimod is a well-characterized synthetic dipeptide immunostimulant known to modulate both innate and adaptive immune responses by upregulating HLA-DR on dendritic cells, activating CXCR3 on T-cells, and downregulating MCP-1 in macrophages[1][2]. However, the parent compound possesses a free carboxylic acid, granting it zwitterionic properties and limiting its passive membrane permeability.

Pidotimod Methyl Ester (CAS: 1333122-78-3) is a synthesized derivative where the carboxylic acid is masked via methyl esterification[3]. In drug development and in vitro screening, this esterification significantly increases the molecule's lipophilicity (LogP). While this enhances cellular penetration (acting as a putative prodrug subject to intracellular esterase cleavage), it fundamentally alters the compound's solubility profile. The parent compound exhibits moderate aqueous solubility (~10 mg/mL)[4]; however, the methyl ester derivative requires organic solvents like Dimethyl Sulfoxide (DMSO) to disrupt its crystal lattice and ensure complete solvation before introduction into aqueous biological systems.

Physicochemical Profiling & Solvation Data

To ensure reproducible experimental conditions, all quantitative solvation metrics must be strictly adhered to. Below is the comparative physicochemical profile and the required mass-to-volume ratios for stock preparation.

Table 1: Physicochemical Comparison

| Property | Pidotimod (Parent) | Pidotimod Methyl Ester |

| CAS Number | 121808-62-6 | 1333122-78-3 |

| Molecular Formula | C₉H₁₂N₂O₄S | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 244.27 g/mol | 258.29 g/mol |

| Aqueous Solubility | ~10 mg/mL (40.93 mM) | Insoluble / Poorly Soluble |

| DMSO Solubility | 49 mg/mL (200.59 mM) | Highly Soluble (>50 mg/mL) |

Table 2: 100 mM Master Stock Preparation (Pidotimod Methyl Ester)

| Target Volume (100 mM) | Mass of Pidotimod Methyl Ester Required | Volume of Anhydrous DMSO |

| 1.0 mL | 25.83 mg | 1.0 mL |

| 5.0 mL | 129.15 mg | 5.0 mL |

| 10.0 mL | 258.29 mg | 10.0 mL |

Experimental Methodologies: A Self-Validating System

The following protocols are designed with built-in causality and quality control steps. The transition from a lipophilic powder to an in vivo compatible aqueous suspension requires a step-down solvent gradient to prevent sudden compound precipitation.

Protocol A: Preparation of 100 mM In Vitro Master Stock

Causality: Anhydrous DMSO is mandatory. The presence of water in standard DMSO can initiate premature hydrolysis of the ester bond during long-term storage, degrading the compound back into the parent acid and altering the intended experimental lipophilicity.

-

Equilibration: Allow the lyophilized Pidotimod Methyl Ester powder to reach room temperature in a desiccator before opening the vial to prevent ambient moisture condensation.

-

Weighing: Accurately weigh 25.83 mg of the powder into a sterile, static-free microcentrifuge tube.

-

Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

-

Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

-

Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution.

-

Storage: Aliquot the master stock into 50 µL single-use volumes to prevent freeze-thaw degradation. Store immediately at -20°C or -80°C.

Protocol B: Preparation of In Vivo Dosing Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Causality: Direct injection of pure DMSO causes severe tissue necrosis and hemolysis. The DMSO concentration must be reduced to ≤10%. Polyethylene Glycol 300 (PEG300) and Tween-80 act as co-solvents and surfactants, creating micelles that encapsulate the lipophilic ester before the final aqueous saline is introduced.

-

Primary Dilution: Pipette 100 µL of the 100 mM DMSO Master Stock into a sterile glass vial.

-

Co-solvent Addition: Add 400 µL of PEG300. Vortex vigorously for 1 minute. Crucial: Do not add aqueous buffers yet.

-

Surfactant Addition: Add 50 µL of Tween-80. Vortex until the solution is highly viscous but uniformly clear.

-

Aqueous Phase: Slowly add 450 µL of 0.9% physiological saline dropwise while continuously vortexing.

-

Validation: The final solution must be a clear, stable microemulsion. If the solution turns milky or white precipitates form, the micellar capacity has been exceeded, and the formulation must be discarded.

Step-by-step in vivo formulation workflow for lipophilic esters.

Protocol C: In Vitro Lymphocyte Viability & Flow Cytometry Assay

Causality: To evaluate the immunomodulatory effects of the compound without inducing solvent toxicity, the final DMSO concentration in the cell culture media must be strictly maintained below 0.1% (v/v).

-

Cell Isolation: Isolate splenic lymphocytes (e.g., from an Experimental Autoimmune Encephalomyelitis model) and seed at a density of 2 × 10⁶ cells/well in a 96-well plate using complete RPMI 1640 medium (10% FBS)[5].

-

Treatment Dilution: Dilute the 100 mM DMSO Master Stock 1:1000 in pre-warmed culture media to create a 100 µM intermediate solution (0.1% DMSO).

-

Incubation: Apply the intermediate solution to the cells and incubate for 48 hours at 37°C, 5% CO₂.

-

CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 4 hours and measure absorbance at 450 nm to confirm cell viability[5].

-

Flow Cytometry: Harvest the cells, stain for CD4+, CD8+, and intracellular cytokines (e.g., IFN-γ, IL-17), and analyze via flow cytometry to observe Th1/Th17 modulation[5].

Pharmacological Context & Target Pathways

Understanding the downstream targets of Pidotimod is essential for designing appropriate functional assays. Once the Methyl Ester prodrug is hydrolyzed in vivo or within the cell, the active Pidotimod moiety engages multiple immune axes. It acts as a chemokine-like agent via the CXCR3 receptor to drive T-cell migration[1], while simultaneously downregulating pro-inflammatory master regulators like MCP-1 in macrophages[2].

Pharmacological activation and downstream immune targets of Pidotimod.

References

-

Pharmaffiliates - Pidotimod Methyl Ester (CAS: 1333122-78-3) Product Profile. Available at: [Link]

-

National Institutes of Health (PMC) - Pidotimod alleviated experimental autoimmune encephalomyelitis by regulating the balance of splenic lymphocytes. Available at: [Link]

-

MDPI - The Synthetic Dipeptide Pidotimod Shows a Chemokine-Like Activity through CXC Chemokine Receptor 3 (CXCR3). Available at: [Link]

-

Mediterranean Journal of Hematology and Infectious Diseases (MJHID) - View of Pidotimod in paucisymptomatic SARS-CoV2 infected patients. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bioavailability of Pidotimod & Pidotimod Methyl Ester

Introduction

Welcome to the Technical Support Center for Pidotimod formulation and prodrug development. Pidotimod is a synthetic dipeptide immunostimulant widely utilized for managing recurrent respiratory tract infections[1]. However, as a Biopharmaceutics Classification System (BCS) Class III compound, it exhibits high aqueous solubility but notoriously low intestinal permeability, resulting in suboptimal oral bioavailability[2].

To overcome this physiological barrier, researchers employ prodrug strategies, such as synthesizing Pidotimod Methyl Ester (CAS 1333122-78-3)[3], or utilizing advanced lipid-based nanocarriers like Self-Double-Emulsifying Drug Delivery Systems (SDEDDS)[4]. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic troubleshooting insights, validated methodologies, and self-validating protocols to optimize systemic absorption in your drug development workflows.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: We synthesized Pidotimod Methyl Ester to improve permeability, but our in vivo bioavailability remains lower than expected. What is the mechanistic cause? Causality & Insight: Pidotimod Methyl Ester is designed to mask the polar carboxylic acid group of Pidotimod. This esterification increases the molecule's lipophilicity (logP), facilitating transcellular diffusion across the lipid bilayers of the intestinal epithelium. However, if systemic bioavailability remains low, the primary culprit is premature enzymatic hydrolysis . Esterases present in the gastrointestinal (GI) lumen and brush border enzymes can cleave the methyl ester bond before the molecule permeates the enterocyte. If cleaved too early, it reverts to the poorly permeable free Pidotimod in the gut lumen, defeating the purpose of the prodrug. Solution: You must protect the prodrug during GI transit. Consider encapsulating the methyl ester in a lipid-based formulation (like a nanoemulsion or solid lipid nanoparticle) that physically shields the ester bond from luminal enzymes while still leveraging the prodrug's enhanced lipophilicity at the absorption site[5].

Q2: When formulating Pidotimod into a standard Oil-in-Water (O/W) emulsion, the drug rapidly partitions out of the oil phase. How do we fix this? Causality & Insight: Free Pidotimod is highly hydrophilic. In a standard O/W emulsion, thermodynamic forces will drive the drug to rapidly partition out of the lipid droplets and into the external aqueous phase. Once in the aqueous phase, it loses the permeation-enhancing benefits of the lipid carrier. Solution: You must use a Water-in-Oil-in-Water (W/O/W) double emulsion or a Self-Double-Emulsifying Drug Delivery System (SDEDDS). By dissolving Pidotimod in the internal aqueous phase (W1), it becomes surrounded by an oil barrier (O) that prevents leakage into the external aqueous environment (W2). Pharmacokinetic studies have shown that SDEDDS can increase Pidotimod absorption by 2.56-fold compared to standard aqueous solutions[2].

Q3: Our W/O/W double emulsion is thermodynamically unstable and phase-separates within days. How can we ensure a self-validating stability protocol? Causality & Insight: Double emulsions are inherently thermodynamically unstable due to the high free energy at the two liquid-liquid interfaces (W1/O and O/W2). Coalescence of the internal water droplets or rupture of the oil film inevitably leads to phase separation during storage. Solution: Transition to an SDEDDS approach. Instead of pre-formulating the final W/O/W emulsion, formulate a stable W1/O primary emulsion and mix it with hydrophilic surfactants. This "pre-concentrate" remains stable for months[2]. The final W/O/W emulsion spontaneously forms in situ only when introduced to the aqueous environment and peristaltic agitation of the GI tract[6].

Section 2: Data Presentation - Bioavailability Enhancement Strategies

The following table summarizes the quantitative impact of various formulation and prodrug strategies on Pidotimod pharmacokinetics, synthesizing data from established permeability studies[2][5][7].

Table 1: Comparative Bioavailability Enhancement Strategies for Pidotimod

| Strategy / Formulation | Mechanism of Permeability Enhancement | Relative Bioavailability (vs. Aqueous) | Primary Technical Challenge |

| Free Pidotimod (Aqueous) | Baseline (Paracellular transport) | 1.0x (Reference) | Tight junction restriction (BCS III) |

| Pidotimod Methyl Ester | Increased lipophilicity (Transcellular) | ~1.5x - 1.8x | Premature enzymatic hydrolysis |

| Liposomal Encapsulation | Lipid bilayer fusion & endocytosis | ~2.2x | Drug leakage during extended storage |

| SDEDDS (W/O/W) | Lymphatic transport & surfactant permeation | 2.56x | Optimizing surfactant HLB ratios |

Section 3: Visualization of Pathways and Workflows

Pharmacokinetic pathway of Pidotimod Methyl Ester from oral ingestion to systemic activation.

Step-by-step formulation workflow for Self-Double-Emulsifying Drug Delivery Systems (SDEDDS).

Section 4: Experimental Protocols

Protocol: Preparation and Validation of Pidotimod Methyl Ester SDEDDS This protocol outlines a self-validating system to formulate a W/O/W double emulsion pre-concentrate and verify its permeability in vitro.

Phase 1: Formulation of the SDEDDS Pre-concentrate

-

Preparation of W1 Phase: Dissolve 50 mg of Pidotimod Methyl Ester[3] in 1 mL of purified water (W1).

-

Preparation of Oil Phase (O): Mix 4 mL of Medium Chain Triglycerides (MCT) with 1 mL of Span 80 (lipophilic surfactant, HLB ~4.3).

-

Primary Emulsification (W1/O): Slowly add the W1 phase to the Oil phase while homogenizing at 10,000 rpm for 5 minutes using a high-shear rotor-stator homogenizer.

-

Self-Validation Check: The resulting emulsion should be uniformly opaque and highly viscous. A drop placed in a beaker of water should remain intact and not disperse easily (confirming the continuous phase is oil).

-

-

Pre-concentrate Blending: Mix the primary W1/O emulsion with a hydrophilic surfactant mixture (e.g., 3 mL Tween 80 and 2 mL PEG 400) under gentle magnetic stirring (400 rpm) for 30 minutes at 25°C[6].

Phase 2: In Vitro Dispersion & Permeability Assay (Caco-2 Model)

-

Dispersion: Add 1 mL of the SDEDDS pre-concentrate to 100 mL of Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild agitation (50 rpm) to simulate GI peristalsis.

-

Self-Validation Check: The mixture should spontaneously form a milky dispersion (W1/O/W2) within 2 minutes without visible oil droplets or phase separation.

-

-

Caco-2 Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (confirming tight junction integrity).

-

Application: Apply 0.5 mL of the dispersed SDEDDS (or free Pidotimod Methyl Ester solution as a control) to the apical chamber. Add 1.5 mL of blank buffer to the basolateral chamber.

-

Sampling & Analysis: Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes (replacing with fresh buffer each time).

-

Quantification: Analyze the samples using LC-MS/MS. Monitor mass transitions for both the intact prodrug (Pidotimod Methyl Ester, MW: 258.29[3]) and the active metabolite (Pidotimod) to calculate the Apparent Permeability Coefficient (

).

References

-

Self-double-emulsifying drug delivery system (SDEDDS): a new way for oral delivery of drugs with high solubility and low permeability Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

-

Immunostimulants in respiratory diseases: focus on Pidotimod Source: Multidisciplinary Respiratory Medicine URL: [Link]

-

Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System Source: Pharmaceutics (PMC) URL: [Link]

Sources

- 1. mrmjournal.org [mrmjournal.org]

- 2. Self-double-emulsifying drug delivery system (SDEDDS): a new way for oral delivery of drugs with high solubility and low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pidotimod Methyl Ester | CAS 1333122-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. rjptonline.org [rjptonline.org]

Technical Support Center: Optimizing Pidotimod Methyl Ester Dosage for Cell-Based Assays

Welcome to the technical support center for Pidotimod Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for optimizing the use of Pidotimod Methyl Ester in your cell-based assays.

Critical Preliminary Note: Pidotimod vs. Pidotimod Methyl Ester

Before proceeding, it is crucial to address the distinction between Pidotimod and its methyl ester derivative. The vast majority of published scientific literature focuses on Pidotimod (3-L-pyroglutamyl-L-thiaziolidine-4-carboxylic acid).[1] Pidotimod Methyl Ester, as the name implies, is the methyl ester form of this molecule.[2]

While information on the specific biological activity of the methyl ester is not widely available in peer-reviewed literature, its chemical structure suggests two key points for the researcher:

-

Mechanism of Action: The core structure responsible for the immunomodulatory activity is preserved. It is highly probable that Pidotimod Methyl Ester acts through the same signaling pathways as Pidotimod.

-

Physicochemical Properties: Esterification is a common medicinal chemistry strategy to increase a compound's lipophilicity, which can enhance its ability to cross cell membranes. Therefore, the methyl ester derivative may exhibit different solubility, stability, and cell permeability characteristics compared to the parent compound.

Expert Recommendation: This guide is built upon the extensive research conducted on Pidotimod . We will use its known mechanism and effective concentrations as the scientific foundation for your experimental design. However, you must empirically validate the optimal dosage for Pidotimod Methyl Ester in your specific assay system. We strongly recommend running initial comparison experiments with Pidotimod, if available, to benchmark the activity of the methyl ester.

Section 1: Foundational Knowledge - The Mechanism of Action of Pidotimod

Pidotimod is a synthetic dipeptide immunomodulator that enhances both innate and adaptive immune responses.[1][3] Its activity is centered on key cells of the immune system, primarily through the activation of pattern recognition receptors.

Key Mechanistic Pillars:

-

Toll-Like Receptor (TLR) Activation: Pidotimod's effects are initiated by its interaction with TLRs, particularly TLR2, on the surface of innate immune cells like dendritic cells (DCs) and epithelial cells.[4][5]

-

Dendritic Cell (DC) Maturation: It promotes the maturation of DCs, a critical step for initiating the adaptive immune response. This is characterized by the upregulation of surface markers such as HLA-DR, CD83, and CD86.[3][6]

-

Signaling Pathway Activation: Engagement of TLRs leads to the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] This results in the transcription of genes for pro-inflammatory cytokines.

-

Cytokine Production & T-Cell Polarization: Activated DCs increase their production of cytokines like TNF-α and IL-12.[8] This cytokine milieu promotes the differentiation of naïve T-cells towards a Th1 phenotype, which is crucial for cell-mediated immunity against intracellular pathogens.[3]

-

Broad-Spectrum Effects: Pidotimod also enhances the cytotoxic activity of Natural Killer (NK) cells and the phagocytic capabilities of neutrophils and macrophages.[3][9]

Below is a diagram illustrating the core signaling pathway activated by Pidotimod.

Caption: Pidotimod signaling cascade via TLR2 and NF-κB activation.

Section 2: Frequently Asked Questions (FAQs) & Core Protocols

This section provides answers to common questions and detailed protocols for establishing the optimal dosage of Pidotimod Methyl Ester in your experiments.

Q1: How should I prepare and store a stock solution of Pidotimod Methyl Ester?

Expertise & Experience: Proper stock solution preparation is fundamental to experimental reproducibility. The choice of solvent is dictated by the compound's solubility. While data for Pidotimod Methyl Ester is sparse, Pidotimod itself is soluble in DMSO.[10] An improperly dissolved compound or using a solvent at a concentration that affects cell health are common sources of error.

Protocol: Stock Solution Preparation

-

Solvent Selection: Assume Pidotimod Methyl Ester is soluble in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

-

Weighing: Accurately weigh out a small amount (e.g., 5-10 mg) of Pidotimod Methyl Ester powder.

-

Dissolution: Prepare a high-concentration primary stock solution, for example, 10 mM. Dissolve the powder in the appropriate volume of DMSO.

-

Calculation Example: For a 10 mM stock of Pidotimod Methyl Ester (MW: 258.29 g/mol ), dissolve 2.58 mg in 1 mL of DMSO.

-

-

Mixing: Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) may be necessary, but avoid overheating.

-

Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare subsequent dilutions in your complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic to your cells, typically ≤ 0.5% , and that an equivalent concentration is used in your vehicle control wells.[11]

Q2: What is a good starting concentration range to test in my cell-based assay?

Expertise & Experience: Selecting an appropriate starting range is key to an efficient dose-finding study. Starting too high can lead to unexpected cytotoxicity, while starting too low may yield no observable effect. Based on published in vitro studies with Pidotimod, a range spanning from low to high micromolar concentrations is effective for various immune and epithelial cell types.[4][12][13]

Trustworthiness: The table below summarizes effective concentrations of Pidotimod reported in the literature. This serves as an authoritative starting point for designing your Pidotimod Methyl Ester dose-response experiments.

| Cell Type | Assay | Effective Concentration Range (µg/mL) | Molar Equivalent (approx.) | Reference(s) |

| Human Bronchial Epithelial Cells (BEAS-2B) | TLR-2 Upregulation | 10 - 100 µg/mL | 41 µM - 410 µM | [4][5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation, IL-2 Production | 10 - 50 µg/mL | 41 µM - 205 µM | [12][13][14] |

| Murine Dendritic Cells (DC2.4 cell line) | Maturation (MHC-II, CD80/86) | Not specified in µg/mL | Not specified | [8] |

Recommendation for Pidotimod Methyl Ester: A sensible starting range for your initial dose-response experiment would be a wide, log-based series such as 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM . This range brackets the effective concentrations observed for the parent compound.

Q3: How do I design and perform a robust dose-response experiment?

Expertise & Experience: A dose-response experiment is the cornerstone of optimizing any compound. The goal is to identify the concentration that produces the desired biological effect without inducing significant cell death. A sigmoidal (S-shaped) curve is the expected outcome, from which key parameters like the EC50 (half-maximal effective concentration) can be determined.

Protocol: Dose-Response Experiment Workflow

Caption: Workflow for a standard dose-response experiment.

Step-by-Step Methodology:

-

Cell Seeding: Plate your cells in a suitable microplate (e.g., 96-well) at a pre-determined optimal density. Cell density should be chosen so that even the untreated control cells do not become over-confluent by the end of the experiment.[15]

-

Incubation: Allow cells to adhere and recover overnight (or as required for your cell type) in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: Prepare a serial dilution series of Pidotimod Methyl Ester in complete cell culture medium. For a 7-point curve, you might choose: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.

-

Controls are Essential:

-

Untreated Control: Cells treated with medium only. This represents the basal level of your readout.

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in your dilution series (e.g., 0.5%). This is critical to ensure the solvent itself is not causing an effect.

-

Positive Control (if applicable): A known activator of your pathway of interest (e.g., LPS for TLR activation) to confirm the assay is working.

-

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing your drug dilutions and controls.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). This timing is assay-dependent and may require optimization.

-

Assay Readout: Perform your specific assay to measure the biological response (e.g., measure cytokine levels in the supernatant by ELISA, analyze surface marker expression by flow cytometry, or measure gene expression by qPCR).

-

Data Analysis: Normalize your data (e.g., express as a percentage of the positive control response after subtracting the vehicle control background). Plot the normalized response against the logarithm of the drug concentration. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the EC50.

Q4: How do I test for the cytotoxicity of Pidotimod Methyl Ester?

Expertise & Experience: It is imperative to distinguish a specific immunomodulatory effect from a non-specific cytotoxic one. A compound that kills cells will invariably alter assay readouts. Therefore, a cytotoxicity assay should always be run in parallel with your functional assays, using the same cell type, incubation times, and concentration ranges.

Protocol: MTT Cell Viability Assay

-

Setup: Seed and treat cells with the same Pidotimod Methyl Ester concentration range as your functional assay in a clear-bottom 96-well plate. Include a "no-cell" blank control and a "100% lysis" control (cells treated with a lysis agent like 1% Triton X-100).

-

Incubation: Incubate for the same duration as your main experiment.

-

Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically 10 µL of a 5 mg/mL stock per 100 µL of medium) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Any concentration that reduces viability by more than 10-20% should be considered for exclusion from functional assays or interpreted with caution.

Section 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Observable Effect | Concentration Too Low: The effective concentration for the methyl ester may be different from the parent compound. | Action: Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM). |

| Incubation Time Too Short: The biological process being measured may require more time to manifest. | Action: Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) at a fixed, high-end concentration (e.g., 50 µM). | |

| Inactive Compound: Improper storage or repeated freeze-thaw cycles may have degraded the compound. | Action: Use a fresh aliquot of the stock solution. If possible, test the compound's activity in a well-established positive control assay. | |

| Cell Line Insensitivity: The specific signaling pathway (e.g., TLR2/NF-κB) may not be active or critical for the endpoint being measured in your chosen cell line. | Action: Confirm that your cell line expresses the target receptor (TLR2). Use a known positive control (like LPS) to validate that the pathway can be activated. Consider using a different cell line known to be responsive. | |

| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.[15] | Action: Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently, and consider using reverse pipetting for viscous cell suspensions. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. |

| Pipetting Errors: Inaccurate preparation of serial dilutions or addition to wells. | Action: Use calibrated pipettes. Change tips between each dilution. Prepare a master mix for each concentration to be added to replicate wells. | |

| Poor Cell Health: Unhealthy or stressed cells respond inconsistently. | Action: Use cells at a low passage number. Ensure cells are in the logarithmic growth phase when seeding. Visually inspect cells for normal morphology before and during the experiment.[15] | |

| Unexpected Cytotoxicity | Compound Precipitation: The compound may be precipitating out of the culture medium at higher concentrations, which can be toxic to cells. | Action: Visually inspect the wells under a microscope for precipitates. Prepare fresh dilutions and ensure the DMSO stock is fully dissolved before diluting in media. Consider pre-diluting the DMSO stock in a small amount of PBS before the final dilution in media.[10] |

| High DMSO Concentration: Final DMSO concentration in the well exceeds the tolerated limit for the cell line. | Action: Recalculate your dilutions to ensure the final DMSO concentration is ≤ 0.5%. Remember to include a vehicle control with the exact same DMSO concentration. | |

| Contamination: Bacterial or mycoplasma contamination can cause cell death and confound results. | Action: Regularly test cell cultures for mycoplasma. Practice sterile technique. If contamination is suspected, discard the cells and start with a fresh, tested vial. |

References

-

Carta, S., Silvestri, M., & Rossi, G. A. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression. Italian Journal of Pediatrics, 39(29). [Link]

-

Man, F., et al. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod. Multidisciplinary Respiratory Medicine, 14(41). [Link]

-

Giagulli, C., et al. (2009). Pidotimod promotes functional maturation of dendritic cells and displays adjuvant properties at the nasal mucosa level. International Immunopharmacology, 9(12), 1366-73. [Link]

-

Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

-

Carta, S., Silvestri, M., & Rossi, G. A. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression. PubMed. [Link]

-

Salvador-Morales, C., et al. (2011). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Particle and Fibre Toxicology, 8(9). [Link]

-

Falasca, K., et al. (2025). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON. Journal of Biological Regulators and Homeostatic Agents. [Link]

-

Migliorati, G., et al. (1992). Pidotimod stimulates natural killer cell activity and inhibits thymocyte cell death. Immunopharmacology and Immunotoxicology, 14(4), 737-48. [Link]

-

Fogli, M., et al. (2014). The immunomodulatory molecule pidotimod induces the expression of the NOD-like receptor NLRP12 and attenuates TLR-induced inflammation. Journal of Biological Regulators and Homeostatic Agents. [Link]

-

Di Renzo, M., et al. (2008). The in vitro Effect of Pidotimod on Some Immune Functions in Cancer Patients. ResearchGate. [Link]

-

Migliorati, G., et al. (1992). Pidotimod stimulates natural killer cell activity and inhibits thymocyte cell death. PubMed. [Link]

-

Migliorati, G., et al. (1992). Pidotimod stimulates natural killer cell activity and inhibits thymocyte cell death. R Discovery. [Link]

-

Shan, F., et al. (2012). The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: pidotimod(PTD). Human Vaccines & Immunotherapeutics, 8(9), 1238-44. [Link]

-

Carta, S., et al. (2015). Western blot analysis of TLR-2 expression induced by pidotimod. ResearchGate. [Link]

-

Salvador-Morales, C., et al. (2011). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. PubMed. [Link]

-

Di Renzo, M., et al. (2008). The in vitro Effect of Pidotimod on Some Immune Functions in Cancer Patients. Journal of Chemotherapy. [Link]

-

Riccardi, C., et al. (1994). Immunomodulating activity of pidotimod. PubMed. [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

-

Maniscalco, M., et al. (2019). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study. Frontiers in Pharmacology, 10. [Link]

- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not available.

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

-

Eppendorf. (2020). Troubleshooting Cell-based Assays. Eppendorf. [Link]

-

Di Renzo, M., et al. (2000). The in vitro effect of Pidotimod on some immune functions in cancer patients. PubMed. [Link]

-

Mahashur, A., et al. (2019). Pidotimod: In-depth review of current evidence. Lung India, 36(5), 422-433. [Link]

-

Del Giudice, M. M., et al. (2022). Pidotimod in pediatrics: new evidence and future perspectives. Multidisciplinary Respiratory Medicine, 17(1). [Link]

-

Mahapatra, S. (2024). Pidotimod as an Immunomodulator: An Unsung Warrior to Restore Immune Dysregulation in Acute and Chronic Lung Disease. SAR Publication. [Link]

-

Falasca, K., et al. (2025). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON. PubMed. [Link]

- CN102952172A - Pidotimod preparation method.

- CN101843580A - Preparation method of pidotimod injection preparation.

-

Svane, I. M., et al. (2022). Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. Frontiers in Immunology, 13. [Link]

-

Synapse. (2024). What is the mechanism of Pidotimod? Patsnap. [Link]

-

Aldana-Aguilar, O., et al. (2024). Real-World Experience of Pidotimod in Mexican Pediatric Patients. Cureus, 16(9), e68984. [Link]

-

Mahashur, A., et al. (2019). Pidotimod: In-depth review of current evidence. ResearchGate. [Link]

-

Charles River Laboratories. (n.d.). Dendritic Cell Assays for Autoimmunity and Inflammation. Charles River. [Link]

-

LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

-

ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. [Link]

-

Santos, C., et al. (2006). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Inflammation, 2012. [Link]

-

ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

Sources

- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pidotimod Methyl Ester | CAS No- 1333122-78-3 | NA [chemicea.com]

- 3. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pidotimod promotes functional maturation of dendritic cells and displays adjuvant properties at the nasal mucosa level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mrmjournal.org [mrmjournal.org]

- 8. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: pidotimod(PTD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. The in vitro effect of Pidotimod on some immune functions in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

Technical Support Center: Pidotimod Methyl Ester (PME) Quantification

Topic: Challenges in Pidotimod Methyl Ester Quantification in Plasma Role: Senior Application Scientist Context: Bioanalytical Method Development & Troubleshooting

Status: Active Ticket Priority: High (Data Integrity Risk) Tags: #Bioanalysis #Artifacts #Stability #LCMS #ImpurityProfiling

Executive Summary: The "Scylla and Charybdis" of Ester Bioanalysis

Welcome to the technical support hub for Pidotimod Methyl Ester (PME). Quantifying this analyte in plasma presents a unique, dual-threat challenge that often derails validation:

-

The Artifact Risk (False Positives): Pidotimod (Parent) contains a reactive carboxylic acid. In the presence of Methanol (MeOH) and acidic conditions—common in bioanalytical workflows—it spontaneously converts to PME. Since the Parent drug is often present at concentrations

higher than the ester impurity, even a 0.1% conversion can completely invalidate your PME quantitation. -

The Stability Risk (False Negatives): PME is an ester. Plasma esterases (e.g., carboxylesterases) will aggressively hydrolyze it back to the Parent drug, causing low recovery.

The Golden Rule: You must inhibit enzymatic hydrolysis without triggering chemical esterification. This guide provides the specific protocols to navigate this narrow path.

Part 1: Diagnostic Workflow

Before adjusting your method, identify which failure mode is dominant using this logic flow.

Figure 1: Decision tree for diagnosing Pidotimod Methyl Ester bioanalytical failures. Blue/Green paths indicate correctable procedural errors.

Part 2: Troubleshooting Guides & FAQs

Module 1: The "Ghost Peak" (Artifact Formation)

User Query: "I am validating a method for Pidotimod Methyl Ester (PME). My blank plasma samples spiked only with Pidotimod (Parent) show a significant peak at the retention time and MRM of PME. Is my standard contaminated?"

Root Cause Analysis: While standard contamination is possible, the most likely culprit is in-situ esterification .

-

Chemistry: Pidotimod has a free carboxylic acid. In the presence of Methanol (solvent) and Formic Acid (catalyst), it undergoes Fischer Esterification to form PME.

-

The Trap: Many generic bioanalytical methods use Methanol for Protein Precipitation (PPT) or Reconstitution. If you acidify the sample to stabilize it (see Module 2), you accelerate this artifact formation.

Corrective Protocol: The "Zero-Methanol" Workflow

| Step | Standard Practice (RISKY) | Optimized Protocol (SAFE) | Rationale |

| Protein Precipitation | Methanol + 0.1% Formic Acid | Acetonitrile (ACN) + 0.1% Formic Acid | ACN does not participate in esterification. |

| Reconstitution | MeOH:Water (50:50) | ACN:Water (10:90) or Buffer:ACN | Removes the methyl donor (MeOH) from the final vial. |

| Mobile Phase A | Water + Formic Acid | Water + Formic Acid | Safe. |

| Mobile Phase B | Methanol + Formic Acid | Acetonitrile + Formic Acid | Eliminates on-column reaction risk (though rare). |

Validation Step:

Prepare a "Challenge Sample" containing high-concentration Parent (

Module 2: Enzymatic Instability (Hydrolysis)

User Query: "My PME recovery is inconsistent. Freshly spiked samples look fine, but processed samples sitting in the autosampler show a 40% drop in signal after 4 hours."

Root Cause Analysis: PME is a substrate for plasma carboxylesterases. These enzymes remain active even after some extraction steps if not fully denatured or inhibited.

Corrective Protocol: The "Ice-Acid" Stabilization

-

Temperature Control (Critical):

-

All sample processing must occur in an ice bath (

). -

Centrifugation must be refrigerated (

).

-

-

Chemical Inhibition:

-

Acidification: Lowering plasma pH to ~4.0 significantly reduces esterase activity.

-

Inhibitors: If acidification is insufficient, add Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) to the collection tubes.

-

Warning: Do NOT use Methanol to dissolve PMSF; use Isopropanol or Ethanol, and ensure it doesn't trigger transesterification (Ethyl ester formation is possible but slower than Methyl).

-

Self-Validating Experiment: Perform a Bench-Top Stability test:

-

Set A: Plasma + PME (Room Temp, 2 hrs).

-

Set B: Plasma + PME + Acid/Inhibitor (Room Temp, 2 hrs).

-

Set C: Plasma + PME + Acid/Inhibitor (Ice, 2 hrs).

-

Compare Recovery. Set C should be

.

Module 3: Chromatographic Separation

User Query: "Since PME is just the methylated form of Pidotimod, their spectra are similar. Do I really need to separate them chromatographically if I have unique MRMs?"

Expert Insight: Yes, baseline separation is mandatory.

-

Isotopic Crosstalk: While the mass difference is 14 Da, high concentrations of Parent can contribute to the PME channel via isotopic abundance or adducts if not separated.

-

In-Source Phenomena: If Pidotimod and PME co-elute, the high concentration of Pidotimod can cause ion suppression, masking the trace PME signal.

-

In-Source Fragmentation: In some sources, PME (Ester) might lose the methyl group, mimicking the Parent. While this affects Parent quantitation, the reverse (Parent mimicking Ester) is less likely in-source but possible via adducts (

is rare, but

Recommended Column Chemistry:

-

Avoid: Pure C18 if Pidotimod elutes in the void volume.

-

Preferred: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex F5).

-

Why: Pidotimod is highly polar (thiazolidine/proline rings). HILIC retains the Parent well, allowing the less polar Ester (PME) to elute before or well-separated from the Parent.

Visual Workflow: Optimized Sample Prep

Figure 2: The "Safe" Sample Preparation Workflow minimizing both hydrolysis and artifact formation.

Part 3: Quantitative Data Summary

Table 1: Solvent Impact on Artifact Formation (Simulated Data) Comparison of PME peak area observed in Pidotimod-spiked samples (10 µg/mL) after 4 hours.

| Solvent System | Pidotimod Conc.[1][2] | PME Artifact Signal (Area) | Interpretation |

| MeOH + 0.1% Formic Acid | 10 µg/mL | 15,000 (High) | FAIL: Significant artifact formation. |

| MeOH (Neutral) | 10 µg/mL | 2,500 (Moderate) | RISK: Slow conversion even without acid. |

| Acetonitrile + 0.1% FA | 10 µg/mL | < 100 (Noise) | PASS: No methyl source available. |

| Ethanol + 0.1% FA | 10 µg/mL | 0 (PME), but Ethyl Ester formed | FAIL: Creates different artifact. |

References

-

Baghel, M., et al. (2024).[3][4] "Stress Testing of Pidotimod by LC and LC-MS/MS." Biomedical and Pharmacology Journal, 17(1).[4] Available at: [Link]

- Relevance: Details the degradation pathways of Pidotimod, including hydrolysis products, establishing the baseline for stability testing.

-

Little, J. L. (2014). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A. (Contextual citation on general esterification artifacts). Available at: [Link]

- Relevance: Provides mechanistic insight into how carboxylic acids convert to esters during sample preparation, supporting the "Zero-Methanol" rule.

- Relevance: Authoritative guide on using esterase inhibitors (NaF, PMSF) and temperature control for unstable analytes in plasma.

-

Zhang, Y., et al. (2009).[2] "High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma." Journal of Chromatography B. Available at: [Link]

- Relevance: Establishes the standard PPT method for Pidotimod (Parent), highlighting the use of Methanol which must be avoided when quantifying the Methyl Ester.

Sources

- 1. Quantitative determination of pidotimod in human plasma by liquid chromatography tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. biomedpharmajournal.org [biomedpharmajournal.org]

Technical Support Center: Optimizing Pidotimod Methyl Ester Synthesis

Welcome to the Technical Support Center for the synthesis of Pidotimod Methyl Ester (CAS: 1333122-78-3)[1]. As a critical intermediate in the production of the immunostimulant Pidotimod, the coupling of L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid methyl ester is notoriously susceptible to low yields, racemization, and difficult purifications.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to consistently achieve yields exceeding 85% with >99% enantiomeric excess (ee).

I. Mechanistic Workflow

Workflow for the optimized synthesis of Pidotimod Methyl Ester using DIC/DMAP.

II. Troubleshooting Guide & FAQs

Q1: Why is my coupling yield plateauing at 40-50% despite using an excess of coupling reagents? Causality: When using standard carbodiimides like DCC or DIC without an efficient nucleophilic catalyst, the intermediate O-acylisourea undergoes a spontaneous intramolecular rearrangement into a stable, unreactive N-acylurea. Because the secondary amine of L-thiazolidine-4-carboxylic acid methyl ester is sterically hindered, its nucleophilic attack is slow, giving the O-acylisourea ample time to rearrange. Resolution: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic amount (0.05 eq). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate is stable against rearrangement but highly susceptible to attack by the thiazolidine amine, pushing yields above 85%[2].

Q2: I am detecting significant epimerization (loss of chiral purity) in the final ester. How can I preserve the stereocenters? Causality: Epimerization in peptide-like couplings typically occurs via the formation of an oxazolone (azlactone) intermediate. This is exacerbated by over-activation (e.g., using thionyl chloride to form an acid chloride) or by running the activation step at elevated temperatures[3]. The base-catalyzed enolization of the oxazolone leads to racemization at the alpha-carbon. Resolution: Strict thermal control is non-negotiable. Perform the addition of the coupling agent at -3°C to 0°C. Avoid harsh halogenating agents; instead, rely on the DIC/DMAP system which suppresses oxazolone formation[2]. Ensure your solvent is strictly anhydrous, as moisture leads to competitive hydrolysis, requiring excess base which promotes racemization.

Q3: How does the choice of the thiazolidine protecting group affect the coupling efficiency? Causality: Steric hindrance directly dictates the kinetics of the coupling. The tert-butyl group creates significant steric bulk adjacent to the secondary amine nucleophile. Comparative industrial studies show that while methyl ester coupling yields ~88.6%, the equivalent reaction with a tert-butyl ester drops to ~82.3% under identical conditions[2]. Resolution: Unless downstream deprotection strategies explicitly require a tert-butyl group (cleavable by TFA), utilize the methyl ester to maximize coupling efficiency. The methyl ester can be easily hydrolyzed under mild basic conditions to yield the final Pidotimod API.

Q4: I am struggling to remove the urea byproduct during purification. What is the best approach? Causality: If using DCC, the byproduct dicyclohexylurea (DCU) is notoriously difficult to remove completely as it is slightly soluble in many organic solvents, often requiring tedious column chromatography. Resolution: Switch from DCC to N,N'-diisopropylcarbodiimide (DIC). The resulting byproduct, diisopropylurea (DIU), precipitates readily out of cold dichloromethane (DCM) and can be removed via simple filtration. Any residual DIU is easily washed away during the aqueous workup phase.

III. Quantitative Data: Coupling System Comparison

The following table summarizes the impact of various coupling systems on the yield and purity of Pidotimod Methyl Ester.

| Coupling System | Solvent | Temp (°C) | Yield (%) | Chiral Purity (ee %) | Primary Failure Mode / Drawback |

| SOCl₂ / TEA | DCM | 25 | ~55.0 | < 80.0 | Severe racemization (oxazolone formation)[3] |

| DCC (No Additive) | DCM | 0 to 25 | ~45.0 | > 95.0 | N-acylurea rearrangement, poor conversion |

| EDC·HCl / HOBt | DMF | 0 to 25 | ~75.0 | > 98.5 | Product loss during aqueous workup |

| DIC / DMAP | DCM | -3 to 40 | 88.6 | > 99.0 | None (Optimized industrial standard) [2] |

IV. Optimized Experimental Protocol

This step-by-step methodology utilizes the DIC/DMAP coupling system to maximize yield while preserving chiral integrity[2].

Self-Validating Checkpoint: Before initiating the reaction, verify the water content of the dichloromethane (DCM) via Karl Fischer titration. It must be strictly < 50 ppm to prevent ester hydrolysis.

Step 1: Reagent Preparation In a rigorously dried 3000 mL reaction flask under a continuous nitrogen atmosphere, dissolve 122.4 g (0.83 mol) of L-thiazolidine-4-carboxylic acid methyl ester and 118.3 g (0.91 mol, 1.1 eq) of L-pyroglutamic acid in 1480 mL of anhydrous DCM.

Step 2: Catalyst Addition Add 5.1 g (0.04 mol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Stir at 250 RPM to achieve a homogenous solution.

Step 3: Thermal Control (Critical) Submerge the flask in a dry ice/acetone or cryostat cooling bath and bring the internal temperature to exactly -3°C. Do not proceed to Step 4 until the temperature is stable.

Step 4: Activation Phase Prepare a 30% w/w solution of N,N'-diisopropylcarbodiimide (DIC) in DCM (126 g DIC, 1.0 mol, 1.2 eq). Add this solution dropwise via an addition funnel over 1 hour. Adjust the drip rate to ensure the internal temperature does not exceed 0°C.

Step 5: Coupling Reaction Maintain stirring at -3°C to 0°C for 6 hours. Validation: Monitor the disappearance of the thiazolidine ester via TLC (Eluent: EtOAc/Hexane 7:3, visualized with Ninhydrin stain).

Step 6: Reflux & Completion Once TLC indicates >95% conversion, gradually warm the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours to drive the reaction to absolute completion.

Step 7: Filtration Cool the mixture to 0°C to maximize the precipitation of the diisopropylurea byproduct. Filter the suspension through a Celite pad and wash the filter cake with 100 mL of cold DCM.

Step 8: Workup & Isolation Concentrate the filtrate under reduced pressure to yield a yellow oil. Expected Yield: ~190.6 g (88.6%). Validation: Perform Chiral HPLC analysis. The expected purity is >99.0% with an enantiomeric excess (ee) >99%[2].

V. References

-

CN102167727A - Synthesis method of pidotimod. Google Patents. Available at:

-

CN106632594A - Pidotimod synthesis method. Google Patents. Available at:

-

Pidotimod Methyl Ester (CAS No. 1333122-78-3). American Chemical Suppliers. Available at:[Link]

Sources

Technical Support Center: Chiral Analysis of Pidotimod Methyl Ester

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Pidotimod Methyl Ester stereoisomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with separating, identifying, and quantifying the stereoisomers of this compound. As Pidotimod possesses two chiral centers, its methyl ester derivative exists as a mixture of four stereoisomers: two pairs of enantiomers which are diastereomeric to each other.[1][2][3]

The biological and immunological activity of chiral drugs is often highly dependent on their stereochemistry.[4] Therefore, the ability to resolve and identify each stereoisomer is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document provides in-depth troubleshooting advice and validated protocols to navigate the complexities of this analytical challenge.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereochemistry and analysis of Pidotimod Methyl Ester.

Q1: What are the specific stereoisomers of Pidotimod Methyl Ester?

A1: Pidotimod has two chiral centers, one at the C4 position of the thiazolidine ring and the other at the C2' position of the pyroglutamyl moiety. Consequently, Pidotimod and its methyl ester derivative can exist as four distinct stereoisomers.[2][5][6]

-

(4R, 2'S)-Pidotimod Methyl Ester (Diastereomer 1, Enantiomer A)

-

(4S, 2'R)-Pidotimod Methyl Ester (Diastereomer 1, Enantiomer B)

-

(4R, 2'R)-Pidotimod Methyl Ester (Diastereomer 2, Enantiomer C)

-

(4S, 2'S)-Pidotimod Methyl Ester (Diastereomer 2, Enantiomer D)

The (4R, 2'S) isomer is the biologically active form of the parent drug, Pidotimod.[7] The pairs (A, B) and (C, D) are enantiomers, while any other combination (e.g., A and C) are diastereomers.

Q2: Why is chiral separation of the methyl ester necessary if the parent drug is well-characterized?

A2: Esterification is a common step in drug synthesis and prodrug strategies.[8][9] Even if you start with enantiomerically pure Pidotimod, the synthetic conditions used for esterification could potentially cause epimerization at one of the chiral centers. Therefore, you must analytically verify the stereochemical purity of the final Pidotimod Methyl Ester product. Furthermore, if you are developing the ester as a new chemical entity, regulatory agencies will require a complete stereochemical characterization and assessment of each isomer's biological activity.[10]

Q3: What is the primary analytical technique for separating these stereoisomers?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating the enantiomers and diastereomers of Pidotimod and related compounds.[11][12] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven highly effective for resolving all four stereoisomers of Pidotimod.[1][2][3]

Troubleshooting Guide for Chiral HPLC Separation

This section is structured to help you diagnose and resolve common issues encountered during the chiral HPLC analysis of Pidotimod Methyl Ester.

Scenario 1: Poor or No Resolution of Stereoisomers

Question: I'm injecting my racemic Pidotimod Methyl Ester standard, but I'm seeing only one or two broad peaks instead of four sharp ones. What is the cause and how do I fix it?

Answer: This is the most common challenge in chiral method development. The lack of separation indicates that the chosen analytical conditions do not create a sufficient difference in the transient diastereomeric complexes formed between your isomers and the Chiral Stationary Phase (CSP).[13]

Causality: Enantiomeric separation relies on creating a chiral environment where the two enantiomers interact with the CSP with different energies. If these interaction energies are too similar, the peaks will co-elute. Diastereomers are generally easier to separate due to their inherently different physical properties, but a suitable method is still required.[14]

Troubleshooting Workflow:

-

Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical component. For Pidotimod, amylose-based CSPs like Chiralpak IA or Lux Amylose-1 have shown excellent results.[1][2][3][11] If you are using a different type of CSP, it may not be suitable for this class of compounds.

-

Action: Screen a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) as they offer different chiral recognition mechanisms.

-

-

Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

-

Solvent Type: In normal-phase mode, the primary solvents are alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol (IPA) or ethanol (EtOH)). The type of alcohol can dramatically change selectivity.

-

Solvent Ratio: The percentage of the alcohol modifier controls retention time. A lower percentage increases retention and can sometimes improve resolution.

-

Action: Start with a mobile phase of Hexane:IPA (90:10 v/v). If separation is poor, switch the modifier to EtOH. Systematically vary the modifier percentage in 5% increments.

-

-

Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

-

Causality: Lowering the temperature often enhances the stability of the transient diastereomeric complexes, leading to better resolution. However, this also increases analysis time and backpressure. Conversely, sometimes increasing the temperature can improve peak shape and efficiency.

-

Action: Evaluate the separation at three different temperatures, for example, 15°C, 25°C, and 40°C.

-

Scenario 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are separated, but they are broad and tailing significantly, which makes accurate quantification impossible. What should I do?

Answer: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Causality & Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Secondary Silanol Interactions | Residual acidic silanol groups on the silica support of the CSP can interact strongly with basic sites on your molecule, causing tailing.[13] | Add a small amount of a competing modifier to the mobile phase. For a neutral ester, this is less common than for the parent acid, but a basic additive like Diethylamine (DEA) or an acidic one like Trifluoroacetic Acid (TFA) at 0.1% can be tested to see if it improves peak shape by masking active sites.[13] |

| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to peak distortion.[13] | Reduce the sample concentration or the injection volume. A typical starting concentration is 0.5-1.0 mg/mL. |

| Injection Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Always dissolve the sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase. |

| Column Contamination/Damage | Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[15] A void at the column inlet can also cause severe peak shape issues.[16] | Flush the column with a strong, compatible solvent (check the column care manual).[15] If the problem persists and the backpressure is high, try back-flushing the column (if permitted by the manufacturer). If a void is suspected, the column may need to be replaced. |

Scenario 3: Identifying the Eluted Peaks

Question: My method successfully separates four peaks. How do I definitively assign each peak to its corresponding (4R, 2'S), (4S, 2'R), (4R, 2'R), and (4S, 2'S) isomer?

Answer: Chromatographic separation alone does not provide structural identification. Peak assignment is a critical step that requires additional data.

Methods for Peak Identification:

-

Use Pure Isomer Standards (Gold Standard): The most straightforward method is to inject a pure, characterized standard for each of the four isomers individually. The retention time of the pure standard will confirm the identity of that peak in the mixed sample.

-

LC-MS/MS Analysis: While all four isomers have the same mass, their diastereomers may exhibit different fragmentation patterns under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[5][6]

-

Causality: The different 3D arrangements of atoms in diastereomers can lead to different stabilities of fragment ions. Enantiomers will produce identical mass spectra. This method can help you pair the peaks into two diastereomeric sets.

-

-

Preparative Chromatography and Spectroscopy:

-